N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)propionamide
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Overview
Description
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)propionamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)propionamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Amidation: The final step involves the coupling of the chlorinated quinazolinone with propionamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized at the methyl group or other susceptible sites.
Reduction: Reduction reactions could target the carbonyl group in the quinazolinone ring.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer or inflammatory conditions.
Industry: Used in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)propionamide would depend on its specific biological target. Generally, quinazolinone derivatives can interact with various enzymes or receptors, modulating their activity. This interaction could involve binding to the active site of an enzyme or acting as an antagonist or agonist at a receptor.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Other compounds in this class include 2-methyl-4-oxoquinazoline and 2-chloro-4-oxoquinazoline.
Propionamide Derivatives: Similar compounds include N-phenylpropionamide and N-(2-chlorophenyl)propionamide.
Uniqueness
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)propionamide is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other quinazolinone or propionamide derivatives.
Properties
IUPAC Name |
N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-3-17(23)21-16-10-12(8-9-14(16)19)22-11(2)20-15-7-5-4-6-13(15)18(22)24/h4-10H,3H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYANOOODRJDIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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